
1,2,3-trichloro-4-propan-2-ylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trichloro-4-propan-2-ylbenzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons It consists of a benzene ring substituted with three chlorine atoms at positions 1, 2, and 3, and a propan-2-yl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-trichloro-4-propan-2-ylbenzene can be achieved through several methods. One common approach involves the chlorination of 4-propan-2-ylbenzene (cumene) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the initial synthesis of 4-propan-2-ylbenzene, followed by chlorination. The process may be optimized for yield and purity through the use of advanced catalytic systems and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trichloro-4-propan-2-ylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The propan-2-yl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or to modify the propan-2-yl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing chlorine atoms.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated products or modified alkyl groups.
Scientific Research Applications
1,2,3-Trichloro-4-propan-2-ylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3-trichloro-4-propan-2-ylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modifying enzyme activity.
Receptor Interaction: Modulating receptor function and signaling pathways.
Cellular Pathways: Affecting cellular processes such as metabolism and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trichlorobenzene: Similar structure but with chlorine atoms at positions 1, 2, and 4.
1,3,5-Trichlorobenzene: Chlorine atoms at positions 1, 3, and 5.
1,2,3-Trichlorobenzene: Lacks the propan-2-yl group.
Uniqueness
1,2,3-Trichloro-4-propan-2-ylbenzene is unique due to the presence of both the propan-2-yl group and the specific arrangement of chlorine atoms. This combination imparts distinct chemical properties and reactivity compared to other chlorinated benzenes.
Properties
IUPAC Name |
1,2,3-trichloro-4-propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3/c1-5(2)6-3-4-7(10)9(12)8(6)11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEXQJPBBBSMBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(C=C1)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.